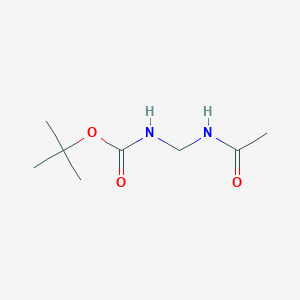

Tert-butyl N-(acetamidomethyl)carbamate

Overview

Description

Tert-butyl N-(acetamidomethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an acetamidomethyl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the acetamidomethyl moiety introduces an amide functional group, enabling further derivatization or conjugation . This compound’s utility lies in its role as a building block for pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of complex molecules like kinase inhibitors or peptide mimetics .

Preparation Methods

Synthesis via Curtius Rearrangement

Acyl Azide Formation

The Curtius rearrangement involves converting a carboxylic acid derivative to an isocyanate via an acyl azide intermediate. For tert-butyl N-(acetamidomethyl)carbamate, the starting material is an acyl azide with an acetamidomethyl group. This azide is synthesized by reacting the corresponding carboxylic acid with di-tert-butyl dicarbonate and sodium azide :

Reaction Scheme:

2\text{O}, \text{NaN}3} \text{R-CON}_3 \xrightarrow{\Delta} \text{R-NCO} \xrightarrow{\text{t-BuOH}} \text{R-NH-Boc}

Trapping the Isocyanate

The isocyanate intermediate is trapped with tert-butanol to form the carbamate. This method is particularly effective for aromatic substrates, yielding 70–85% purity under optimized conditions .

Key Parameters:

-

Temperature: Rearrangement proceeds at 40–75°C, depending on substrate stability.

-

Catalyst: Tetrabutylammonium bromide enhances reaction efficiency .

Multi-Component Coupling with CO₂ and Alkyl Halides

Direct Carbamate Formation

A modern approach utilizes a three-component reaction between a primary amine, carbon dioxide, and an alkyl halide. For acetamidomethyl-containing amines, this method avoids pre-protection steps. The reaction employs cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF :

Reaction Scheme:

2 + \text{CO}2 + \text{R'-X} \xrightarrow{\text{Cs}2\text{CO}3, \text{TBAI}} \text{R-NH-C(O)O-R'}

Yield and Scalability

Yields range from 60% to 80%, with tertiary alkyl halides (e.g., tert-butyl bromide) showing higher efficiency. The method is scalable but requires anhydrous conditions to prevent hydrolysis .

Stepwise Synthesis from Oxazolidinone Intermediates

Oxazolidinone Ring Formation

Oxazolidinones are synthesized via cyclization of chlorocarbamates or condensation of carbamates with epoxides . For example, reacting a Boc-protected amine with (S)-glycidyl butyrate forms an oxazolidinone intermediate, which is subsequently functionalized with an acetamidomethyl group .

Reaction Scheme:

Functionalization and Isolation

The acetamidomethyl group is introduced via mesylation followed by azide displacement and reduction. Final acetylation yields the target compound with 76–81% efficiency over multiple steps .

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Boc Protection | 85–91% | 2–4 hours | Low | High |

| Curtius Rearrangement | 70–85% | 6–12 hours | Moderate | Moderate |

| Multi-Component Coupling | 60–80% | 4–8 hours | Low | High |

| Oxazolidinone Route | 76–81% | 12–24 hours | High | Low |

Key Insights:

-

Boc Protection is the most efficient and scalable method, ideal for industrial applications .

-

Curtius Rearrangement suits aromatic substrates but requires stringent temperature control .

-

Multi-Component Coupling offers a one-pot solution but necessitates anhydrous conditions .

-

Oxazolidinone Routes are versatile but involve multi-step sequences, limiting scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(acetamidomethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetamidomethyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Substitution Reactions: Various substituted carbamates depending on the nucleophile used.

Hydrolysis: Acetic acid and the corresponding amine.

Deprotection: Free amine.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Protecting Group in Organic Synthesis

Tert-butyl N-(acetamidomethyl)carbamate serves as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl (Boc) group, which is structurally similar, is widely utilized due to its stability under basic conditions and ease of deprotection under acidic conditions. This characteristic makes it valuable in multi-step organic syntheses where selective protection of functional groups is necessary .

1.2. Synthesis of Oxazolidinones

One significant application of this compound is in the synthesis of oxazolidinones, which are important intermediates in pharmaceutical chemistry. The condensation of this carbamate with glycidylamine derivatives allows for the formation of oxazolidinones that exhibit antibiotic activity. The use of tert-butyl carbamates has been shown to enhance yields compared to traditional methods, making it a preferred choice in synthetic pathways .

Pharmaceutical Applications

2.1. Antibiotic Development

Research indicates that compounds derived from this compound can lead to the development of new antibiotics, particularly those targeting resistant bacterial strains. The structural modifications facilitated by the carbamate group have been instrumental in enhancing the efficacy and selectivity of these compounds against specific bacterial targets .

2.2. PROTAC Linkers

In recent years, this compound has been explored as a potential linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, providing a novel approach to combat diseases such as cancer. The incorporation of this carbamate into PROTAC structures has shown promise in enhancing their pharmacological properties and targeting capabilities .

Case Study 1: Synthesis Optimization

A study demonstrated that using this compound in the synthesis of 5-substituted oxazolidinones resulted in higher yields (up to 91%) compared to traditional methods involving acetamides, which typically required more reagents and longer reaction times .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were screened for antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant activity against resistant strains, highlighting the compound's potential as a lead structure for antibiotic development .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Protecting group for amines; facilitates multi-step reactions | High stability |

| Oxazolidinone Synthesis | Condensation with glycidylamine; enhances yield compared to traditional methods | Up to 91% |

| Antibiotic Development | Modifications lead to effective antibiotics against resistant strains | Significant activity |

| PROTAC Linker | Enhances targeting capabilities in therapeutic applications | Improved pharmacology |

Mechanism of Action

The mechanism by which Tert-butyl N-(acetamidomethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is removed, restoring the free amine functionality. This selective protection and deprotection process is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(acetamidomethyl)carbamate with structurally related tert-butyl carbamates, emphasizing differences in substituents, synthetic routes, physical properties, and applications.

Structural Variations and Functional Groups

Key Observations :

- Adamantane derivatives (e.g., ) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration in drug candidates.

- Azidoethyl groups (e.g., ) enable click chemistry applications, such as bioconjugation.

- Aromatic substituents (e.g., ) enhance π-π stacking interactions in receptor binding.

- Bicyclic frameworks (e.g., ) introduce conformational rigidity, improving target selectivity.

Physical Properties and Stability

Critical Insights :

Biological Activity

Tert-butyl N-(acetamidomethyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C₉H₁₉N₃O₃

- Molecular Weight : 189.26 g/mol

The compound features a tert-butyl group, an acetamidomethyl moiety, and a carbamate functional group, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. In vitro studies report an IC₅₀ value of 15.4 nM for β-secretase inhibition, indicating strong potential for use in Alzheimer's disease treatment by preventing amyloid-beta aggregation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-α in cell cultures exposed to amyloid-beta peptides. This suggests a protective role against neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

- Neuroprotective Effects :

- Anti-inflammatory Activity :

In Vivo Studies

In vivo evaluations have been less conclusive. While some studies reported promising results in reducing inflammation and neurodegeneration markers, the bioavailability of the compound in the brain remains a challenge, limiting its effectiveness compared to standard treatments like galantamine .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl N-(acetamidomethyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via carbamate formation using coupling reagents. For example, tert-butyl carbamate derivatives are often prepared by condensing tert-butyl-protected amines with activated carbonyl groups. A common approach involves EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane or DMF . Reaction optimization (e.g., temperature, stoichiometry, and solvent polarity) is critical for minimizing side products like urea derivatives. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming the acetamidomethyl and tert-butyl groups. For instance, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR, while the carbamate carbonyl resonates at ~155 ppm in C NMR .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peak at m/z corresponding to CHNO).

- IR Spectroscopy : Confirms carbamate (C=O stretch at ~1700 cm) and amide (N-H bend at ~3300 cm) functionalities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Safety protocols for similar carbamates recommend using fume hoods, gloves, and eye protection during handling .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural validation?

- Methodology :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling. For example, SHELX programs refine crystal structures to resolve ambiguities in hydrogen bonding or torsional angles .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or dynamic conformers .

Q. What strategies optimize the diastereoselectivity of reactions involving this compound derivatives?

- Methodology :

- Chiral Auxiliaries : Introduce stereochemical control using Evans auxiliaries or tert-butyl sulfinamide.

- Solvent and Temperature Effects : Polar aprotic solvents (e.g., THF) at low temperatures (–78°C) can enhance selectivity by stabilizing transition states .

- Catalytic Asymmetric Synthesis : Chiral catalysts like BINOL-derived phosphoric acids may improve enantiomeric excess (ee) .

Q. How do hydrogen-bonding interactions in crystal structures influence the compound’s reactivity?

- Methodology : Analyze X-ray structures using ORTEP-3 for graphical visualization of hydrogen bonds (e.g., N–H···O interactions between carbamate and solvent). Such interactions can stabilize reactive intermediates or alter solubility . Pair this with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces .

Q. What computational tools predict the compound’s behavior in novel reaction environments?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using GROMACS.

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes for drug-discovery applications) .

Properties

IUPAC Name |

tert-butyl N-(acetamidomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)9-5-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWULWTOZRRUIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.